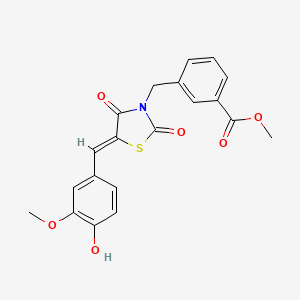
(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a complex molecular structure, including a benzylidene group, a dioxothiazolidinyl moiety, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form a Schiff base, followed by cyclization to form the dioxothiazolidinyl core. The final step involves esterification with methyl benzoate under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Large-scale reactions would be conducted in reactors with precise temperature and pH control to optimize the reaction conditions. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: : The dioxothiazolidinyl moiety can be reduced to form a thiazolidinyl derivative.
Substitution: : The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of thiazolidinyl derivatives.
Substitution: : Formation of amides or other substituted benzoate derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosinase, which is involved in melanin production, or interact with microbial enzymes to exhibit antimicrobial activity.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
MHY773: : A related compound with tyrosinase inhibitory activity.
1,3,4-Thiadiazole derivatives: : Compounds with antimicrobial properties.
Properties
IUPAC Name |
methyl 3-[[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-16-9-12(6-7-15(16)22)10-17-18(23)21(20(25)28-17)11-13-4-3-5-14(8-13)19(24)27-2/h3-10,22H,11H2,1-2H3/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIRGODXBPYKDF-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














